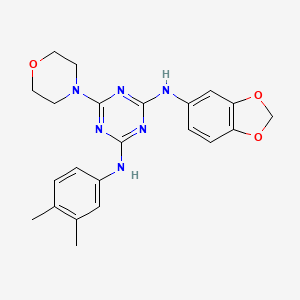

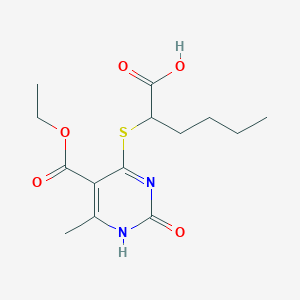

![molecular formula C18H21N3O B2410501 2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2198234-32-9](/img/structure/B2410501.png)

2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one” is a derivative of pyridazin-3(2H)-ones . Pyridazin-3(2H)-ones have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . Recently, they have also been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .

Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Scientific Research Applications

Synthesis and Structure Analysis

- Pyridazine analogs, including compounds structurally related to 2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one, have shown significant pharmaceutical importance in medicinal chemistry. Such compounds are synthesized and analyzed using spectroscopic techniques and X-ray diffraction (XRD), facilitating structure elucidation and studies of molecular interactions and energy frameworks (Sallam et al., 2021).

Biological Evaluation

- Derivatives of pyridazinone compounds, akin to the mentioned chemical, have been synthesized and tested for their anti-inflammatory activity. These studies often involve in vivo models like carrageenan-induced rat paw edema and in silico molecular docking studies to assess their interactions with biological targets such as COX-2 (Boukharsa et al., 2018).

Development of Analgesic and Anti-Inflammatory Agents

- Novel pyridazinone derivatives, including those related to the chemical , have been synthesized and evaluated for anti-inflammatory and analgesic activities. These studies involve assessing the compounds' efficacy against standard drugs in animal models, providing insights into their therapeutic potential (Ibrahim et al., 2017).

Exploration in Antipsychotic and Anticonvulsant Applications

- Research on compounds structurally similar to this compound includes the synthesis of novel heterocyclic systems. These compounds have been evaluated for potential applications as antipsychotic and anticonvulsant agents, broadening the scope of their therapeutic use (Kaur et al., 2012).

Antihypertensive and Antithrombotic Properties

- Studies on pyridazinone derivatives have shown that they possess significant antihypertensive and antithrombotic properties, alongside antiinflammatory action. This indicates their potential use in the treatment of hypertension and thrombosis, demonstrating the versatility of these compounds in addressing various health conditions (Cignarella et al., 1986).

Mechanism of Action

- This compound belongs to the class of phenylpyrazoles . Specifically, it contains a phenylpyrazole skeleton , which consists of a pyrazole ring bound to a phenyl group .

Target of Action

Biochemical Pathways

Properties

IUPAC Name |

2-[(1-benzylazetidin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c22-18-9-16-7-4-8-17(16)19-21(18)13-15-11-20(12-15)10-14-5-2-1-3-6-14/h1-3,5-6,9,15H,4,7-8,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIRWFHLISJRPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

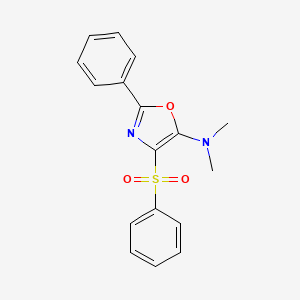

![3-(3,4-dimethoxyphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2410425.png)

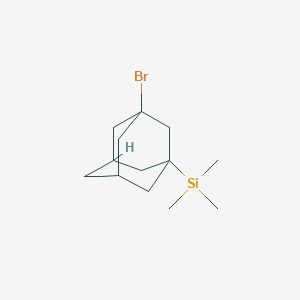

![2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2410426.png)

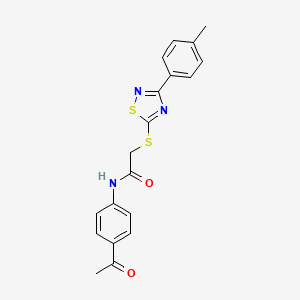

![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)

![N-(2,6-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410435.png)

![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2410436.png)

![N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410439.png)